3-(3,4-Dimethylphenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
This compound is a pyridazine derivative featuring a 3,4-dimethylphenyl substituent at the 3-position and a sulfanyl-linked 1,2,4-oxadiazol-5-ylmethyl group at the 6-position. The oxadiazole ring is further substituted with a 4-ethoxy-3-methoxyphenyl moiety, which introduces steric and electronic complexity. Such structural attributes are common in bioactive molecules, particularly those targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical .
Properties
IUPAC Name |
5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-5-30-20-10-8-18(13-21(20)29-4)24-25-22(31-28-24)14-32-23-11-9-19(26-27-23)17-7-6-15(2)16(3)12-17/h6-13H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHDLUQKCSUKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=C(C=C4)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as dimethylbenzene and suitable catalysts.
Attachment of the Oxadiazole Moiety: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives, followed by coupling with the pyridazine core.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole-substituted pyridazine with thiol-containing compounds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Chemical Reactions Involving the Compound
This compound can participate in various chemical reactions due to its functional groups. Key reactions include:
-
Nucleophilic Substitution : The sulfanyl group can undergo nucleophilic substitution reactions, which can be utilized for further functionalization.
-
Electrophilic Aromatic Substitution : The aromatic rings present in the compound allow for electrophilic substitutions, making it possible to introduce additional substituents at various positions on the rings.
-
Reduction Reactions : The oxadiazole moiety can be reduced under specific conditions to yield derivatives with altered biological activities.
The reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence these reactions' outcomes. For example, using polar solvents may enhance solubility and reactivity for certain transformations .
Mechanistic Insights
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets that may lead to anti-inflammatory or anticancer effects. Studies on related compounds suggest that oxadiazole derivatives exhibit significant biological activities by modulating cellular pathways .
Characterization Techniques
To confirm the structure and purity of 3-(3,4-Dimethylphenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine, various analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and dynamics.
-
Mass Spectrometry (MS) : Used for determining molecular weight and structural confirmation.
-
Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
These techniques are essential for validating synthetic routes and ensuring that desired products are obtained with high purity .
Scientific Research Applications
3-(3,4-Dimethylphenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog 1: 3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Key Differences :
- The oxadiazole substituent is a 3-ethoxyphenyl group instead of 4-ethoxy-3-methoxyphenyl.
- Absence of the methoxy group at the 3-position reduces polarity and may alter metabolic stability.
Synthetic Pathway :
Both compounds likely follow analogous synthesis routes, involving sulfonyl chloride intermediates and nucleophilic substitution at the pyridazine sulfur, as described in for related sulfonate pyridazines .
However, the loss of hydrogen-bonding capability could diminish affinity for polar targets.
Structural Analog 2: 3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine
Key Differences :
- The oxadiazole substituent is 3,5-dimethoxyphenyl , introducing symmetry and increased electron density.
- The pyridazine ring bears a 4-isopropylphenyl group instead of 3,4-dimethylphenyl.
Physicochemical Properties :
- Molecular weight: 448.5 g/mol (vs. ~460–470 g/mol for the target compound, estimated from structural similarity).
- The 3,5-dimethoxy groups enhance solubility in polar solvents compared to the ethoxy-methoxy combination in the target compound .
Bioactivity Considerations :
Symmetrical substitution on the oxadiazole (3,5-dimethoxy) may improve crystallinity, as seen in related heterocycles refined using SHELX software . The isopropyl group on pyridazine could increase lipophilicity, favoring blood-brain barrier penetration.
Structural Analog 3: 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate
Key Differences :
- A sulfonate ester replaces the sulfanyl-oxadiazole moiety.
- The pyridazine ring is oxidized to a 6-oxo-1,6-dihydropyridazine system.
Functional Implications :
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Synthetic Accessibility : confirms that sulfonyl chloride intermediates are viable for pyridazine functionalization, though yields may vary with steric bulk .
- Structural Analysis : SHELX-based refinement () is applicable to analogs with high crystallinity (e.g., Analog 2) but less so for flexible thioether-linked compounds like the target .
- Bioactivity Gaps: No direct bioactivity data for the target compound or analogs are provided in the evidence.
Biological Activity
The compound 3-(3,4-Dimethylphenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine , also known as 6-(3,4-dimethylphenyl)-2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one , is a complex organic molecule with significant potential in medicinal chemistry. This compound features multiple functional groups and structural motifs that contribute to its biological activity.
The molecular formula of the compound is with a molecular weight of 432.5 g/mol . Its structure includes a pyridazine core and an oxadiazole moiety, both known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.5 g/mol |
| Purity | Typically 95% |
Biological Activity Overview
Research indicates that compounds containing 1,2,4-oxadiazole and pyridazine moieties exhibit a wide range of biological activities including:
- Anticancer Activity: Oxadiazole derivatives have shown effectiveness against various cancer types by inhibiting key enzymes such as thymidylate synthase and histone deacetylases (HDAC) .
- Antimicrobial Properties: The compound has demonstrated antimicrobial effects against pathogens like Staphylococcus aureus and Candida albicans, suggesting its potential as an antibacterial and antifungal agent .
- Analgesic Effects: Some studies have indicated that derivatives of similar structures may possess analgesic properties when tested in animal models .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the oxadiazole moiety plays a crucial role in enzyme inhibition pathways associated with cancer cell proliferation and microbial resistance.
Key Mechanisms:
- Enzyme Inhibition: Compounds similar to this one have been shown to inhibit enzymes critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation: Some derivatives can induce oxidative stress in microbial cells leading to cell death.
- Cell Cycle Arrest: Certain studies suggest that these compounds can cause arrest in specific phases of the cell cycle in cancer cells.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Anticancer Studies: A recent review highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, emphasizing their ability to inhibit telomerase activity and other cancer-related enzymes .
- Antimicrobial Evaluations: Research on oxadiazole-based compounds has shown promising results against various bacterial strains using disk diffusion methods, demonstrating effective minimum inhibitory concentrations (MIC) .
Q & A
Q. Key optimization parameters :
- Temperature control : Oxadiazole cyclization requires 80–100°C for 12–24 hours.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for coupling steps.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .
Basic: How can structural characterization of this compound be validated?
Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and methoxy/ethoxy groups (δ 3.7–4.2 ppm).
- ¹³C NMR : Confirm oxadiazole carbons (δ 165–170 ppm) and pyridazine ring carbons (δ 145–155 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 452.12) and fragment patterns matching sulfanyl cleavage .
- X-ray crystallography : Resolve π-stacking interactions between aromatic rings and confirm bond angles .
Advanced: What methodologies are used to screen its bioactivity against cancer targets?
Answer:
- In vitro assays :
- MTT assay : Test cytotoxicity on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values typically <10 µM for pyridazine-oxadiazole hybrids .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays; IC₅₀ values correlate with substituent electronegativity .
- Mechanistic studies :
- Flow cytometry : Assess apoptosis via Annexin V/PI staining.
- Western blotting : Quantify caspase-3 activation and Bcl-2 suppression .
Advanced: How can computational modeling predict its interaction with biological targets?
Answer:
- Docking simulations (AutoDock Vina) :
- Target enzymes (e.g., COX-2, topoisomerase II) with grid boxes centered on active sites.
- Scores <−8.0 kcal/mol suggest strong binding via π-π stacking (oxadiazole-phenyl interactions) .
- MD simulations (GROMACS) :
- Simulate ligand-receptor stability over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR models :
- Correlate substituent lipophilicity (logP) with antibacterial potency (R² >0.85) .
Advanced: How to resolve contradictions in structure-activity relationships (SAR) for analogs?
Answer:
- Case study :
- Contradiction : 4-Ethoxy substitution increases antifungal activity but reduces solubility.
- Resolution :
- Introduce polar groups (e.g., hydroxyl) via post-synthetic modification.
- Compare MIC values (C. albicans: 2 µg/mL vs. 8 µg/mL for non-polar analogs) .
- Statistical tools :
- PCA (Principal Component Analysis) to isolate key variables (e.g., steric effects vs. electronic parameters) .
Advanced: What experimental designs address discrepancies between in vitro and in vivo bioactivity?
Answer:
- Pharmacokinetic profiling :
- ADMET prediction : Use SwissADME to optimize logP (ideal: 2–3) and reduce hepatotoxicity .
- In vivo testing : Administer 50 mg/kg (oral) in murine models; measure plasma half-life (>4 hours) and bioavailability (>30%) .
- Metabolite identification :
- LC-MS/MS detects sulfoxide derivatives (major metabolites) that may reduce efficacy .
Advanced: How do reaction conditions influence the stability of the sulfanyl linkage?
Answer:
- Stability assays :
- pH dependence : Degradation occurs at pH >10 (t₁/₂ <1 hour) but remains stable at pH 5–7.
- Oxidative stress : H₂O₂ (1 mM) cleaves the S–C bond within 2 hours .
- Mitigation strategies :
- Use antioxidants (e.g., BHT) during synthesis.
- Store under N₂ at −20°C to prevent disulfide formation .
Advanced: What functional group modifications enhance selectivity for neurological targets?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
